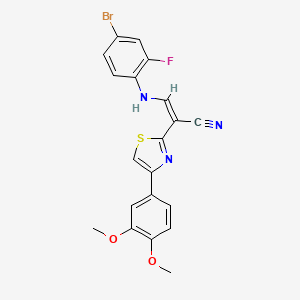

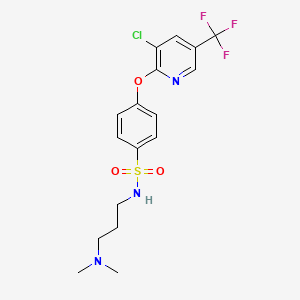

![molecular formula C18H20N2O4S B3014623 benzyl N-[4-(1,1-dioxothiazinan-2-yl)phenyl]carbamate CAS No. 899979-94-3](/img/structure/B3014623.png)

benzyl N-[4-(1,1-dioxothiazinan-2-yl)phenyl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

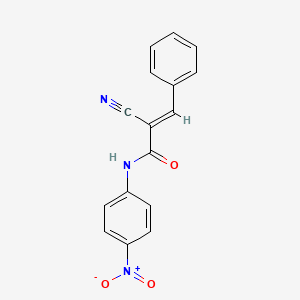

Benzyl N-[4-(1,1-dioxothiazinan-2-yl)phenyl]carbamate is a useful research compound. Its molecular formula is C18H20N2O4S and its molecular weight is 360.43. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antimitotic Agents

- The study by Temple and Rener (1992) explored the biological activities of chiral isomers of ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate. They found that both the S- and R-isomers were active in several biological systems, with the S-isomer being more potent. This research aids in understanding the role of similar compounds in antimitotic activities (Temple & Rener, 1992).

Intramolecular Hydrofunctionalization

- Zhang et al. (2006) discussed the Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates. This process, involving compounds like benzyl (2,2-diphenyl-4,5-hexadienyl)carbamate, led to the formation of various heterocyclic structures, showcasing the utility of such compounds in complex organic synthesis (Zhang et al., 2006).

Synthesis of Benzothiazoles for Radiotracing

- Gona et al. (2015) reported the synthesis of benzothiazole analogues where the phenyl ring was substituted with a m-carborane cage. The synthesized compounds, related to benzyl N-[4-(1,1-dioxothiazinan-2-yl)phenyl]carbamate, were radiolabelled with carbon-11 for potential use in in vitro and in vivo investigations, particularly in cancer research (Gona et al., 2015).

Development of Antioxidants

- Ahmad et al. (2012) synthesized N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, highlighting the antioxidative properties of these compounds. Their work demonstrates the potential of carbamate derivatives in the development of novel antioxidants (Ahmad et al., 2012).

Hydro-Lipophilic Properties of Carbamates

- Jankech et al. (2020) investigated the hydro-lipophilic properties of fluorinated benzyl carbamates of 4-aminosalicylanilides, designed as agents with expected anticholinesterase and anti-inflammatory activity. This research underscores the importance of understanding the lipophilicity of carbamates in their biological effectiveness (Jankech et al., 2020).

Antibacterial and Radical Scavenging Activities

- Zia-ur-Rehman et al. (2009) synthesized a novel series of 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides and evaluated them for antibacterial and DPPH radical scavenging activities. This highlights the potential of carbamate derivatives in pharmacological applications (Zia-ur-Rehman et al., 2009).

Organothiocyanates as Insecticides

- Bakry et al. (1968) examined benzyl thiocyanates and benzyl isothiocyanates, including those related to carbamates, for their insecticidal properties and synergism with carbamate insecticides. This research adds to the understanding of carbamates in agricultural applications (Bakry et al., 1968).

Mecanismo De Acción

Target of Action

Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activation, and ampa receptor modulation .

Mode of Action

The compound likely interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function . For instance, in the case of benzyl halides, they typically react via an SN2 pathway for primary halides and an SN1 pathway for secondary and tertiary halides, via the resonance-stabilized carbocation .

Biochemical Pathways

Based on the reported biological activities of similar compounds, it can be inferred that the compound may influence a variety of biochemical pathways, including those involved in microbial growth, viral replication, blood pressure regulation, glucose metabolism, cancer cell proliferation, potassium channel activation, and glutamate receptor modulation .

Pharmacokinetics

It is known that benzyl carbamate is a white solid that is soluble in organic solvents and moderately soluble in water , which may influence its bioavailability.

Result of Action

Based on the reported biological activities of similar compounds, it can be inferred that the compound may have a range of effects, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer effects, and more .

Propiedades

IUPAC Name |

benzyl N-[4-(1,1-dioxothiazinan-2-yl)phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c21-18(24-14-15-6-2-1-3-7-15)19-16-8-10-17(11-9-16)20-12-4-5-13-25(20,22)23/h1-3,6-11H,4-5,12-14H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGIDFLXCOJMIOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-{1-[(1-Cyanocyclohexyl)carbamoyl]ethoxy}phenyl)acetic acid](/img/structure/B3014556.png)

![8-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-6-hydroxy-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B3014559.png)

![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B3014561.png)

![2-(2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3014563.png)